1,2-Ethanediol-1,2-14C2
Overview
Description
1,2-Ethanediol-1,2-14C2: ethylene glycol-1,2-14C2 , is a radiolabeled compound where the carbon atoms are isotopically labeled with carbon-14. This compound is a derivative of ethylene glycol, a simple diol with the chemical formula C2H6O2. The radiolabeling with carbon-14 makes it particularly useful in various scientific research applications, especially in tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol-1,2-14C2 typically involves the incorporation of carbon-14 into the ethylene glycol molecule. One common method is the catalytic hydrogenation of carbon-14 labeled formaldehyde (14CH2O) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle radioactive materials. The process involves the same basic principles as the laboratory synthesis but on a larger scale. Safety protocols are strictly followed to ensure the containment of radioactive isotopes and to protect workers from exposure.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol-1,2-14C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon-14 labeled glycolic acid and oxalic acid.
Reduction: It can be reduced to form ethylene.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is commonly used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
Oxidation: Glycolic acid-14C and oxalic acid-14C.
Reduction: Ethylene-14C.
Substitution: Halogenated ethylene glycol derivatives.
Scientific Research Applications
1,2-Ethanediol-1,2-14C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the pathways of glycolysis and other biochemical processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and in the study of polymerization processes.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol-1,2-14C2 involves its incorporation into metabolic pathways where it can be traced using radiographic techniques. The carbon-14 label allows researchers to monitor the compound’s transformation and distribution within biological systems. The primary molecular targets include enzymes involved in glycolysis and other metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol: Another diol with similar physical properties but different metabolic pathways.
Glycerol: A trihydroxy alcohol with broader applications in biology and industry.
1,3-Butanediol: A diol with different chemical reactivity and applications.
Uniqueness
1,2-Ethanediol-1,2-14C2 is unique due to its radiolabeling with carbon-14, which makes it an invaluable tool for tracing and studying metabolic pathways. Unlike its non-labeled counterparts, it provides a means to visualize and quantify biochemical processes with high precision.
Properties
IUPAC Name |
(1,2-14C2)ethane-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1+2,2+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCAIKOWRPUZTN-XPULMUKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH2]([14CH2]O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208285 | |
Record name | 1,2-Ethanediol-1,2-14C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.053 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59609-67-5 | |
Record name | 1,2-Ethanediol-1,2-14C2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059609675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediol-1,2-14C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.